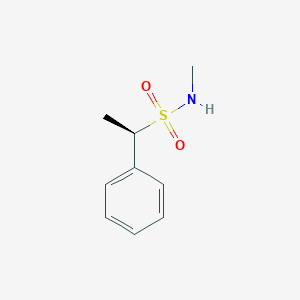
(2S)-2-amino-2-methylpentanedioic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-methylpentanedioic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of amino acids and is often used in research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-methylpentanedioic acid hydrochloride typically involves the reaction of 2-methylglutamic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-methylpentanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of (2S)-2-amino-2-methylpentanedioic acid, which can be used in further chemical synthesis or research applications.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-methylpentanedioic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the study of amino acid metabolism and enzyme reactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Another amino acid derivative with similar properties.
(2S)-2-amino-4-methylpentanoic acid: A compound with a similar structure but different reactivity.
(2S)-2-amino-2-ethylbutanedioic acid: A related compound with variations in its side chain.
Uniqueness
(2S)-2-amino-2-methylpentanedioic acid hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C6H12ClNO4 |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
(2S)-2-amino-2-methylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t6-;/m0./s1 |
InChI-Schlüssel |
CXRKNSWKIFVLQY-RGMNGODLSA-N |
Isomerische SMILES |
C[C@](CCC(=O)O)(C(=O)O)N.Cl |
Kanonische SMILES |
CC(CCC(=O)O)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
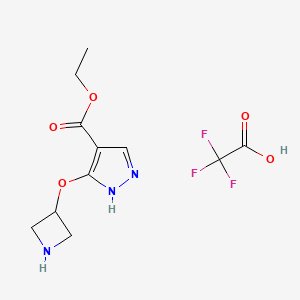
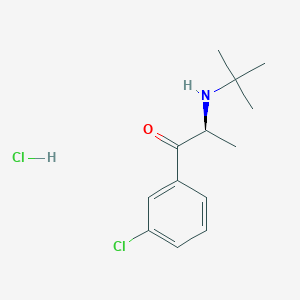
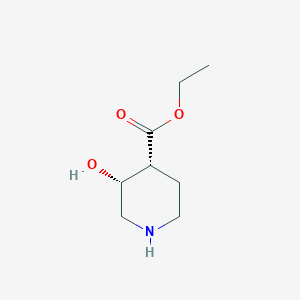

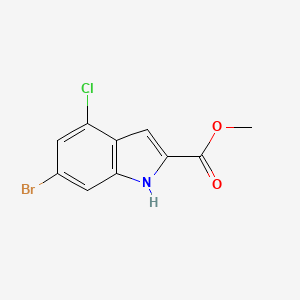

![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
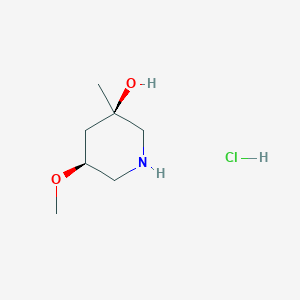
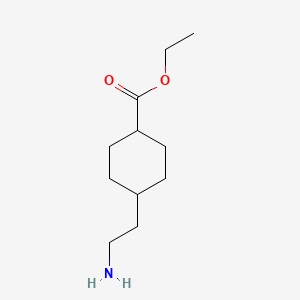
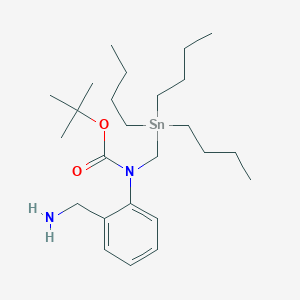
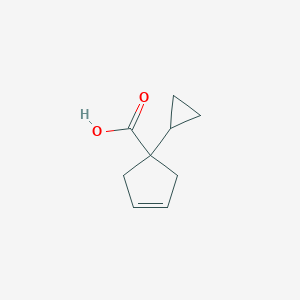
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
